N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2/c1-13-17-11-22-26(16-5-3-2-4-6-16)19(17)20(28)25(24-13)12-18(27)23-15-9-7-14(21)8-10-15/h2-11H,12H2,1H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBIQEQRLAVBQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolopyridazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, while the acetamide moiety is added via acylation reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metals.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like ammonia or amines, and electrophiles such as alkyl halides.
Major Products Formed:
Oxidation: Hydroxylated derivatives, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Amides, esters, ethers.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, particularly in the fields of anti-inflammatory and anticancer research. The pyrazolo[3,4-d]pyridazine core is known for its diverse pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds similar to N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide have been shown to inhibit various cancer cell lines effectively. A review noted that certain pyrazole derivatives demonstrated IC50 values as low as 0.39 µM against HCT116 cells, indicating strong anticancer efficacy .
Anti-inflammatory Effects
In addition to its anticancer effects, this compound may also possess anti-inflammatory properties. Pyrazole derivatives have been explored for their ability to modulate inflammatory pathways, making them candidates for treating chronic inflammatory diseases.
Reaction Conditions
Optimizing reaction conditions is crucial for successful synthesis. For example:
| Parameter | Optimal Condition |
|---|---|
| Temperature | 80°C |
| Solvent | Ethanol or DMF |
| Reaction Time | 12 hours |
Case Studies and Research Findings
Several studies have documented the efficacy of pyrazole derivatives in clinical settings:
Case Study 1: Anticancer Activity
A study reported that a derivative similar to N-(4-fluorophenyl)-2-(4-methyl-7-oxo...) showed significant inhibition of cancer cell proliferation with IC50 values ranging from 0.39 µM to 2.12 µM across different cell lines .
Case Study 2: Inflammatory Response Modulation
Research indicated that certain pyrazole-based compounds could effectively reduce markers of inflammation in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
a) Pyrazolo[3,4-d]pyridazine vs. Pyrazolo[3,4-b]pyridine
- Analog () : The compound 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-fluorophenyl)acetamide features a pyrazolo[3,4-b]pyridine core. This structure lacks the pyridazine’s second nitrogen, altering electronic distribution and solubility .
b) Substituent Variations
Key Observations:
Substituent Effects on Solubility and Bioavailability: The 4-fluorophenyl group in the target compound may improve metabolic stability compared to 4-chlorophenyl () or 4-nitrophenyl () due to fluorine’s electronegativity and small atomic radius .
Spectral Data Consistency :
- IR spectra for all compounds show characteristic NH stretches (~3325–3333 cm⁻¹) and C=O stretches (~1668–1684 cm⁻¹), confirming acetamide and ketone functionalities .
Biological Activity
N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide, with CAS number 941914-91-6 and molecular formula C20H16FN5O2, is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
The compound has a molecular weight of 365.37 g/mol and features a complex structure that includes a pyrazolo[3,4-d]pyridazine core. Its structure can be represented as follows:
Research indicates that compounds with similar structures often exhibit cytotoxic properties against various cancer cell lines. The biological activity of this compound is hypothesized to involve:
- Inhibition of Cell Proliferation : Compounds in the pyrazole class have shown to inhibit the growth of cancer cells by inducing apoptosis.
- Targeting Specific Pathways : These compounds may target critical pathways involved in cell cycle regulation and apoptosis, such as the PI3K/Akt and MAPK pathways.
Anticancer Activity
A study evaluating the anticancer potential of pyrazolo[3,4-d]pyridazines revealed that this compound exhibited significant cytotoxicity against several cancer cell lines. The following table summarizes the findings:
These IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer properties, compounds similar to this compound have also been investigated for their anti-inflammatory effects. The following mechanisms have been proposed:
- Inhibition of Pro-inflammatory Cytokines : Studies suggest that these compounds can downregulate the expression of TNF-alpha and IL-6.
- Modulation of NF-kB Pathway : Compounds may inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation.
Study 1: Anticancer Efficacy
A recent study focused on the synthesis and evaluation of various pyrazole derivatives indicated that this compound showed promising results against MCF7 cells with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
Study 2: In Vivo Studies
In vivo studies using murine models demonstrated that treatment with this compound resulted in reduced tumor size compared to control groups. Histological examinations confirmed decreased cellular proliferation in treated tumors .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide?
- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. For pyrazolo-pyridazine derivatives, polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilicity in substitution reactions, while temperature control (60–80°C) minimizes side products. Catalysts like piperidine or triethylamine improve cyclization efficiency. Yield and purity should be monitored via HPLC or TLC .
- Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | DMF, 70°C, 12h | Nucleophilic substitution |
| 2 | Piperidine (10 mol%) | Cyclization catalyst |
| 3 | Ethanol recrystallization | Purification |
Q. How can structural characterization of this compound be performed to confirm its molecular identity?
- Methodological Answer : Use a combination of H/C NMR to verify aromatic proton environments and carbonyl groups. High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., CHFNO). IR spectroscopy identifies functional groups like amide C=O (1680–1700 cm) and pyridazinone N-H (3200 cm) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic core. Cell viability assays (MTT or ATP-based) in cancer cell lines (e.g., MCF-7, HepG2) can identify antiproliferative activity. Use IC values to quantify potency, with positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How does substitution at the pyridazinone ring (e.g., 4-methyl vs. 4-isopropyl) influence bioactivity?
- Methodological Answer : Conduct a structure-activity relationship (SAR) study by synthesizing analogs with varied substituents. Compare logP (lipophilicity) via HPLC retention times and bioactivity in enzyme assays. Methyl groups may enhance solubility, while bulkier groups (isopropyl) could improve target binding affinity but reduce metabolic stability .
- Example Data :
| Substituent | IC (µM) | logP |
|---|---|---|
| 4-Methyl | 1.2 | 2.8 |
| 4-Isopropyl | 0.9 | 3.5 |
Q. What mechanistic insights explain contradictory cytotoxicity results across cell lines?
- Methodological Answer : Discrepancies may arise from differential expression of target proteins (e.g., kinases) or metabolic enzymes. Validate via siRNA knockdown of suspected targets or use proteomics (LC-MS/MS) to identify binding partners. Pharmacokinetic studies (e.g., microsomal stability) can clarify metabolic inactivation pathways .
Q. How can reaction intermediates be stabilized during multi-step synthesis?
- Methodological Answer : Protect labile functional groups (e.g., amides) with tert-butoxycarbonyl (Boc) groups. Use low-temperature (−20°C) conditions for intermediates prone to oxidation. Monitor intermediates via real-time FTIR or F NMR for fluorophenyl derivatives .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against crystallized targets (e.g., EGFR kinase, PDB: 1M17). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Pharmacophore modeling identifies critical interaction points (e.g., hydrogen bonds with pyridazinone oxygen) .
Contradiction Resolution & Best Practices
Q. How to address inconsistencies in reported synthetic yields (e.g., 40% vs. 65%)?
- Methodological Answer : Systematically vary reaction parameters (solvent, catalyst loading, temperature) using design-of-experiments (DoE) software (e.g., JMP). For instance, increasing DMF volume from 5 mL to 10 mL may improve solubility and yield. Confirm reproducibility across ≥3 independent trials .
Q. What strategies mitigate off-target effects in cellular assays?
- Methodological Answer : Use isoform-selective inhibitors (e.g., kinase profiling panels) to identify specificity. CRISPR-Cas9 knockout models can validate target dependency. Dose-response curves with Hill slopes >1 suggest cooperative binding to intended targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
